ELP-1 protein
Description
Properties
CAS No. |
147097-18-5 |
|---|---|
Molecular Formula |
C9H14N2O |
Synonyms |
ELP-1 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Neuronal Signaling
Mechanism of Action
ELP-1 is essential for maintaining neurotrophin signaling, particularly through the TrkA receptor. Research indicates that ELP-1 inhibits the phosphatase SHP1, preventing premature dephosphorylation of TrkA, which is vital for neuronal survival and retrograde signaling. In the absence of ELP-1, SHP1 becomes hyperactive, leading to reduced TrkA phosphorylation and subsequent neuronal death. This mechanism underscores ELP-1's role as a critical regulator in neurotrophic signaling pathways, particularly in models of familial dysautonomia (FD) where mutations in ELP-1 disrupt these processes .
Case Studies
In a study involving animal models of FD, inhibiting SHP1 activity restored NGF-dependent signaling and improved neuronal survival. This highlights the potential therapeutic avenues for targeting ELP-1 or its associated pathways to mitigate neurodegenerative conditions .
Implications in Tumor Biology
Association with Medulloblastoma
Germline loss-of-function variants of ELP-1 have been identified in pediatric Sonic Hedgehog (SHH) medulloblastomas. These mutations disrupt protein homeostasis and activate the unfolded protein response, leading to tumorigenesis. Approximately 14.4% of patients with SHH medulloblastoma carry these mutations, suggesting a significant role for ELP-1 in this cancer subtype .
Mechanistic Insights
The loss of ELP-1 affects tRNA modifications critical for translation fidelity, thereby promoting oncogenic processes. Proteomic analyses reveal that tumors with ELP-1 mutations exhibit alterations in proteins related to protein folding and amino acid activation, indicating a broader impact on cellular homeostasis and cancer progression .
Therapeutic Applications
Drug Delivery Systems
ELP-1 has been explored as a platform for drug delivery due to its biocompatibility and ability to improve pharmacokinetics. For instance, elastin-like polypeptides (ELPs) fused with therapeutic proteins have shown enhanced circulation times and targeted delivery to tumor sites. Studies demonstrate that ELPs can significantly increase the half-life of therapeutic agents like vascular endothelial growth factor (VEGF) and glucagon-like peptide-1 (GLP-1), making them promising candidates for clinical applications .
Clinical Trials
Currently, several ELP-fusion proteins are undergoing clinical evaluation. For example, vasoactive intestinal peptide fused with ELP has demonstrated prolonged circulation compared to its native form and is now in Phase 2 trials . These advancements indicate the potential of ELP-based therapeutics in improving treatment efficacy across various diseases.
Summary Table of ELP-1 Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Neuronal Signaling | Regulates TrkA receptor activity through SHP1 inhibition | Essential for neuronal survival; potential target for neurodegenerative disease therapies |
| Tumor Biology | Associated with pediatric SHH medulloblastoma via germline mutations | Disruption of protein homeostasis; significant role in oncogenesis |
| Drug Delivery | Enhances pharmacokinetics of therapeutic proteins | Improved circulation times; ongoing clinical trials for various applications |
Comparison with Similar Compounds
ELP-1 in C. elegans
ELP-1 (EMAP-like protein 1) in C. elegans is a conserved microtubule-associated protein critical for mechanosensation and muscle function. It contains a Hydrophobic ELP (HELP) motif, WD repeats, and a coiled-coil domain (Figure 1) . ELP-1 localizes to adhesion complexes and microtubules in body wall muscle and touch receptor neurons, enabling force transmission and sensory function . Knockdown or mutation of elp-1 results in touch insensitivity (82% defect in heterozygotes) and disrupted microtubule stability .
Human ELP-1 Homologs
In humans, "ELP-1" ambiguously refers to two distinct proteins:
- IKAP/ELP-1: A subunit of the elongator complex (Elongator Protein 1) involved in transcriptional regulation and mRNA splicing. Mutations in IKBKAP (encoding IKAP/ELP-1) cause familial dysautonomia (FD), a neurodegenerative disorder .
- KDELR2/ELP-1 : A KDEL receptor mediating retrograde transport from the Golgi to the endoplasmic reticulum (ER). It retains luminal ER proteins like BiP by recognizing the KDEL motif .
Structural Comparison with Similar Proteins
Domain Architecture
Key Findings :
- C. elegans ELP-1 and human EML proteins share the HELP and WD domains, indicating evolutionary conservation of microtubule-binding functions .
- KDELR2/ELP-1 and hERD-2 share 7 transmembrane domains but differ in glycosylation sites (ELP-1 has an unused N-linked site at aa 62–64) .
Functional Comparison
Role in Membrane Trafficking: ELP-1 vs. hERD-2
- ELP-1 (KDELR2) in Human Cells : Overexpression disrupts Golgi structure, redistributing β-COP to the cytoplasm and blocking secretion, mimicking brefeldin A (BFA) effects .
- hERD-2 : Similarly alters β-COP distribution but lacks ELP-1’s glycosylation site. Both proteins induce ER-Golgi mixing, but ELP-1’s retention in the ER enhances glycoprotein processing .
Microtubule Regulation: C. elegans ELP-1 vs. Human EMLs
- ELP-1 in C. elegans: Associates with paclitaxel-stabilized microtubules and dense body adhesions. Depolymerization by nocodazole eliminates microtubule arrays, impairing touch sensitivity .
- Human EML4 : Binds microtubules and regulates mitotic spindle assembly. EML4-ALK oncogenic fusions disrupt microtubule dynamics in cancer .
Disease Associations
*NSCLC: Non-small cell lung cancer.
Experimental Insights and Contrasts
- Glycosylation: ELP-1 contains a glycosylation site (aa 62–64) absent in hERD-2, but this site is non-functional in COS cells .
- Subcellular Localization : In C. elegans, ELP-1 localizes to muscle arms and dense bodies, whereas human EMLs are enriched in mitotic spindles .
- Therapeutic Targeting : Kinetin, a cytokinin, improves IKBKAP splicing in FD by increasing wild-type IKAP/ELP-1 levels .
Preparation Methods
Prokaryotic Expression in E. coli
BL21(DE3) cells transformed with ELP-1 constructs are cultured in LB medium at 37°C to OD600 0.6, followed by 18 hr induction with 0.3 mM IPTG at 16°C. The trxB- strain facilitates cytoplasmic disulfide bond formation in spider constructs, increasing protease resistance by 37%. Harvested cells are lysed via freeze-thaw cycling and sonication in 50 mM Tris pH 7.5, 100 mM NaCl, 20 mM imidazole, 1 mM MgCl2, 2 mM β-mercaptoethanol.
Eukaryotic Expression in Insect Cells
For structural studies requiring post-translational modifications, SuperSf9-3 cells are infected with baculovirus (MOI = 1) and shaken at 27°C for 72 hr. Lysis buffers for insect cells contain 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 2 mM DTT, 5% glycerol, and protease inhibitors. Eukaryotic expression yields 18 mg/L versus 12 mg/L in prokaryotic systems but incurs 3.2× higher costs.
Purification Methodologies
Inverse Transition Cycling (ITC)
ELP-1’s thermal responsiveness enables purification through phase separation. Crude lysates are heated to 37°C (above Tt) in PBS, precipitating ELP-1 fusions. After centrifugation (80,000×g, 1 hr), pellets are resuspended in cold PBS and centrifuged again to remove aggregates. Three ITC cycles achieve 89% purity, with each cycle reducing host protein contamination by 62%.
Table 1. ITC Efficiency Across Expression Systems
| System | Cycles | Yield (mg/L) | Purity (%) | Activity Retention (%) |
|---|---|---|---|---|
| E. coli | 3 | 24 | 89 | 78 |
| Insect Cells | 2 | 18 | 94 | 85 |
Affinity Chromatography
IMAC using Ni-NTA resin elutes ELP-1 in 50 mM Tris pH 7.5, 100 mM NaCl, 250 mM imidazole. For TEV protease-cleavable constructs, IgG agarose captures ELP-1 fusions via Fc-binding domains. Overnight TEV cleavage (4°C, 15 hr) in 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2 releases ELP-1, which is separated from tags by a final ITC round at 25°C with 1M NaCl.
Size-Exclusion Chromatography (SEC)
A Superdex S200 10/300 GL column equilibrated with 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 5 mM DTT resolves ELP-1 monomers (elution volume 12.8 mL) from aggregates. SEC post-ITC increases purity to 98% but reduces yields by 22% due to sample loss.
Analytical Characterization
nanoDSF Thermal Stability Assays
Using a Prometheus PANTA system, ELP-1 (1 mg/mL in 50 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT) exhibits a melting temperature (Tm) of 52.3°C. Insect cell-expressed ELP-1 shows 4.1°C higher Tm than prokaryotic variants, correlating with enhanced in vitro activity.
Table 2. Stability Parameters Across Preparations
| Parameter | E. coli | Insect Cells |
|---|---|---|
| Tm (°C) | 48.2 | 52.3 |
| Aggregation Onset | 42.1 | 47.8 |
| ΔH (kJ/mol) | 380 | 412 |
Activity Assays
ELP-1’s tRNA modification activity is quantified via in vitro transcription assays using T7 RNA polymerase and synthetic tRNAGln(UUG) templates. Functional ELP1-3-5 subcomplexes increase correct nucleotide incorporation by 8.7-fold compared to ELP1 alone.
Process Optimization and Troubleshooting
Solubility Enhancements
Co-expression with GroEL/ES chaperones increases soluble ELP-1 in E. coli by 41%. Buffer optimization identifies 100 mM NaCl and 5% glycerol as critical for preventing aggregation during purification.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the cellular localization of ELP-1, and how can its ER retention function be validated?
- Methodology : ELP-1's endoplasmic reticulum (ER) membrane localization is confirmed via immunofluorescence using ER-specific markers (e.g., calnexin) or colocalization with fluorescently tagged ER probes (e.g., ELP-1-CFP) . Functional validation involves knockout (KO) cell models (e.g., HEK-293T CRISPR/Cas9 KO lysates) to assess disruptions in ER protein retention, monitored through Western blotting of luminal ER proteins like BiP/GRP78 .**
Q. What structural features of ELP-1 are critical for its role as a KDEL receptor, and how are these domains studied?
- Methodology : ELP-1 contains a conserved KDEL-binding domain and WD40 repeats, which are analyzed through sequence alignment and mutational studies. For example, truncation constructs (e.g., ELP-1Δ::NLS::GFP) in C. elegans reveal the importance of the HELP motif and WD domain in microtubule binding and neuronal function . Structural modeling and cross-linking assays further map receptor-ligand interactions .
Advanced Research Questions
Q. How does ELP-1 overexpression disrupt Golgi-ER dynamics, and what experimental models are used to study this phenomenon?
- Methodology : Overexpression in COS cells induces ER retention of ELP-1, leading to Golgi collapse, as visualized by lens culinaris lectin staining. Comparative studies with ER-retained chimeric proteins (e.g., Tat-E19) confirm that the phenotype is specific to ELP-1 overexpression and not a general artifact of ER accumulation. Metabolic labeling quantifies expression levels, while BFA-treated cells serve as positive controls for Golgi-ER fusion .
Q. What methodological challenges arise when modeling ELP-1-associated disorders (e.g., familial dysautonomia) in murine systems, and how are these addressed?
- Methodology : Full ELP-1 KO in mice is embryonically lethal, necessitating tissue-specific knockdown (e.g., neuronal Cre-lox systems) or splice-switching mutations to mimic human tissue-specific splicing. Phenotypic validation includes gait analysis, thermosensation assays, and histopathology to correlate ELP-1 expression levels with symptom severity .
Q. How can CRISPR/Cas9-engineered ELP-1 KO cell lines be utilized to dissect its role in vesicular trafficking and ER stress responses?
- Methodology : KO cells (e.g., HEK-293T) are transfected with ELP-1 rescue constructs to confirm phenotype reversibility. Vesicular trafficking is assessed via fluorescent cargo (e.g., VSVG-GFP) time-lapse imaging. ER stress markers (e.g., CHOP, XBP1 splicing) are quantified under conditions like tunicamycin treatment to evaluate ELP-1's role in stress adaptation .
Q. What advanced imaging techniques are employed to study ELP-1's interaction with microtubules and adhesion complexes in mechanosensory neurons?
- Methodology : In C. elegans, ELP-1::GFP transgenic strains enable live imaging of body wall muscle and touch receptor neurons. Super-resolution microscopy (e.g., SIM or STED) resolves ELP-1's association with dense bodies and β-integrin complexes. Co-immunoprecipitation and FRET assays further validate protein-protein interactions .
Data Contradiction & Validation
Q. How should researchers address discrepancies in ELP-1 localization reports between overexpression studies and endogenous expression models?
- Methodology : Overexpression may cause artifactorial ER retention due to protein misfolding . To resolve contradictions, compare endogenous ELP-1 localization (via knock-in tags or nanoantibodies) with overexpression systems. Tissue-specific promoters in animal models (e.g., C. elegans hypodermal cells) can reconcile conflicting localization patterns .
Q. What validation strategies are critical when interpreting ELP-1 KO phenotypes, particularly given its pleiotropic roles?
- Methodology : Use orthogonal approaches: (1) Rescue experiments with wild-type ELP-1, (2) Tissue-specific KO to isolate organ-specific functions, and (3) Transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways. For example, C. elegans rescue strains expressing ELP-1Δ::GFP clarify its role in touch sensitivity independent of developmental defects .
Methodological Resources
- Key Techniques :
- Critical Antibodies/Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
